molecular formula C15H13N3O3 B4700854 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Cat. No. B4700854
M. Wt: 283.28 g/mol
InChI Key: NCFNCWKZFWGRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action and the biochemical and physiological effects it has on living organisms.

Scientific Research Applications

Pharmaceutical Applications

The compound’s structure suggests potential for pharmaceutical applications due to the presence of the oxadiazole and furan rings. Oxadiazoles are known for their wide range of biological activities, including antimicrobial , antiviral , and anti-inflammatory properties . The furan ring, being a heteroaromatic moiety, is often found in bioactive molecules that can interact with various biological targets. This compound could be explored for its efficacy in treating diseases where inflammation or microbial infections are a concern.

Material Science

In material science, the compound’s derivatives could be utilized in the synthesis of polymers , resins , and adhesives . The furan component, in particular, is known to be used in thermoset polymer matrix composites, which are valuable in creating materials that are durable and resistant to heat and chemicals .

Catalysis

The furan-2-yl group within the compound’s structure indicates a potential role in catalysis. Furan derivatives are often used as intermediates in the synthesis of fine chemicals. They can act as ligands or organocatalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity in synthetic processes .

Agrochemical Research

Compounds containing furan and oxadiazole rings have been investigated for their use in agrochemicals, such as fungicides and pesticides . The specific structure of this compound might offer new avenues for the development of more effective and environmentally friendly agrochemicals.

Flavor and Fragrance Industry

While not directly related to the compound , furan derivatives are known to be used as flavoring agents due to their fruity and sweet characteristics . Research into the sensory properties of this compound could lead to its application in the flavor and fragrance industry, contributing to the creation of new aromatic compounds.

Renewable Chemical Building Units

The sustainability aspect of chemicals is increasingly important. Derivatives of furan, such as this compound, are being explored for their potential as sustainable chemical building units. They can be synthesized from renewable resources like carbohydrate-derived furfurals, which aligns with the global push towards a bioeconomy .

properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-13(16-11-5-2-1-3-6-11)8-9-14-17-15(18-21-14)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFNCWKZFWGRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.